

In-Depth Technical Guide to the Physical Properties of MOM-Protected Binaphthol

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Compound of Interest

Compound Name: 2,2'-
BIS(METHOXYMETHOXY)-1,1'-
BINAPHTHALENE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). This widely used protecting group strategy is crucial in multi-step organic syntheses, particularly in the development of chiral ligands and pharmaceutical intermediates. This document compiles essential data on the physical characteristics, synthesis, and spectroscopic properties of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl to support its effective application in research and development.

Core Physical Properties

MOM-protected BINOL is a white to light yellow crystalline solid at room temperature. The introduction of the MOM groups significantly alters the physical properties of the parent BINOL molecule, rendering it more soluble in a wider range of organic solvents and modifying its melting point.

Quantitative Physical Data

The following table summarizes the key physical properties of the enantiomers of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Property	(R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl	(S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl
Molecular Formula	C ₂₄ H ₂₂ O ₄	C ₂₄ H ₂₂ O ₄
Molecular Weight	374.43 g/mol	374.43 g/mol
Melting Point	101-105 °C[1]	100-104 °C[2]
Optical Rotation	[α] _{20/D} +92° (c = 1 in chloroform)[1]	[α] -85° (c = 0.22 in chloroform)[3]
Boiling Point	477.8 ± 45.0 °C (Predicted)[3]	477.8 ± 45.0 °C (Predicted)
Density	1.182 ± 0.06 g/cm ³ (Predicted)	1.182 ± 0.06 g/cm ³ (Predicted) [4]
Appearance	White to light yellow crystalline powder	White to light yellow crystalline powder

Note: Predicted values are calculated based on computational models and may differ from experimental values.

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This procedure involves the protection of the hydroxyl groups of (R)-BINOL using chloromethyl methyl ether in the presence of a non-nucleophilic base.

Materials:

- (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
- Anhydrous Dichloromethane (DCM)

- N,N-Diisopropylethylamine (DIPEA)
- Chloromethyl methyl ether (MOM-Cl)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- 5% aqueous Sodium bicarbonate (NaHCO_3)
- Anhydrous Sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- To a suspension of (R)-BINOL (1.0 eq) in anhydrous dichloromethane, add N,N-diisopropylethylamine (3.5 eq) at 0 °C under an inert atmosphere.
- Slowly add chloromethyl methyl ether (3.8 eq) to the mixture.
- Allow the reaction to warm to room temperature and stir for approximately 19 hours, monitoring the progress by thin-layer chromatography (TLC).[\[5\]](#)
- Upon completion, quench the reaction by pouring the mixture into deionized water.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1 M HCl and 5% aqueous NaHCO_3 .
[\[5\]](#)
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield the desired product as a solid.[\[5\]](#)

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of MOM-protected binaphthol. While a complete set of assigned experimental spectra for the parent compound is not readily available in the literature, data for closely related, substituted analogs provides valuable reference points.

^1H and ^{13}C NMR Spectroscopy:

The following NMR data is for a 3-methyl substituted derivative, 2,2'-Bis(methoxymethoxy)-3-methyl-1,1'-binaphthyl, in CDCl_3 . The presence of the MOM protecting groups is characterized by signals for the methoxy (OCH_3) and methylene (OCH_2O) protons and carbons.

- ^1H NMR (400 MHz, CDCl_3): δ 2.58 (s, 3H, CH_3), 2.89 (s, 3H, OCH_3), 3.16 (s, 3H, OCH_3), 4.55 (d, $J=5.6$ Hz, 1H, OCH_2O), 4.64 (d, $J=5.6$ Hz, 1H, OCH_2O), 5.01 (d, $J=6.8$ Hz, 1H, OCH_2O), 5.12 (d, $J=7.2$ Hz, 1H, OCH_2O), 7.12–7.36 (m, 6H, ArH), 7.57 (d, $J=8.8$ Hz, 1H, ArH), 7.80 (d, $J=8.8$ Hz, 2H, ArH), 7.86 (d, $J=8.0$ Hz, 1H, ArH), 7.95 (d, $J=9.2$ Hz, 1H, ArH).
- ^{13}C NMR (100 MHz, CDCl_3): δ 17.9 (CH_3), 55.9 (OCH_3), 56.5 (OCH_3), 95.0 (OCH_2O), 98.7 (OCH_2O), 116.7, 121.2, 124.1, 124.8, 125.1, 125.3, 125.7, 125.7, 126.6, 127.1, 127.8, 129.5, 129.7, 131.1, 131.6, 132.8, 134.1, 152.8, 153.1 (ArC).

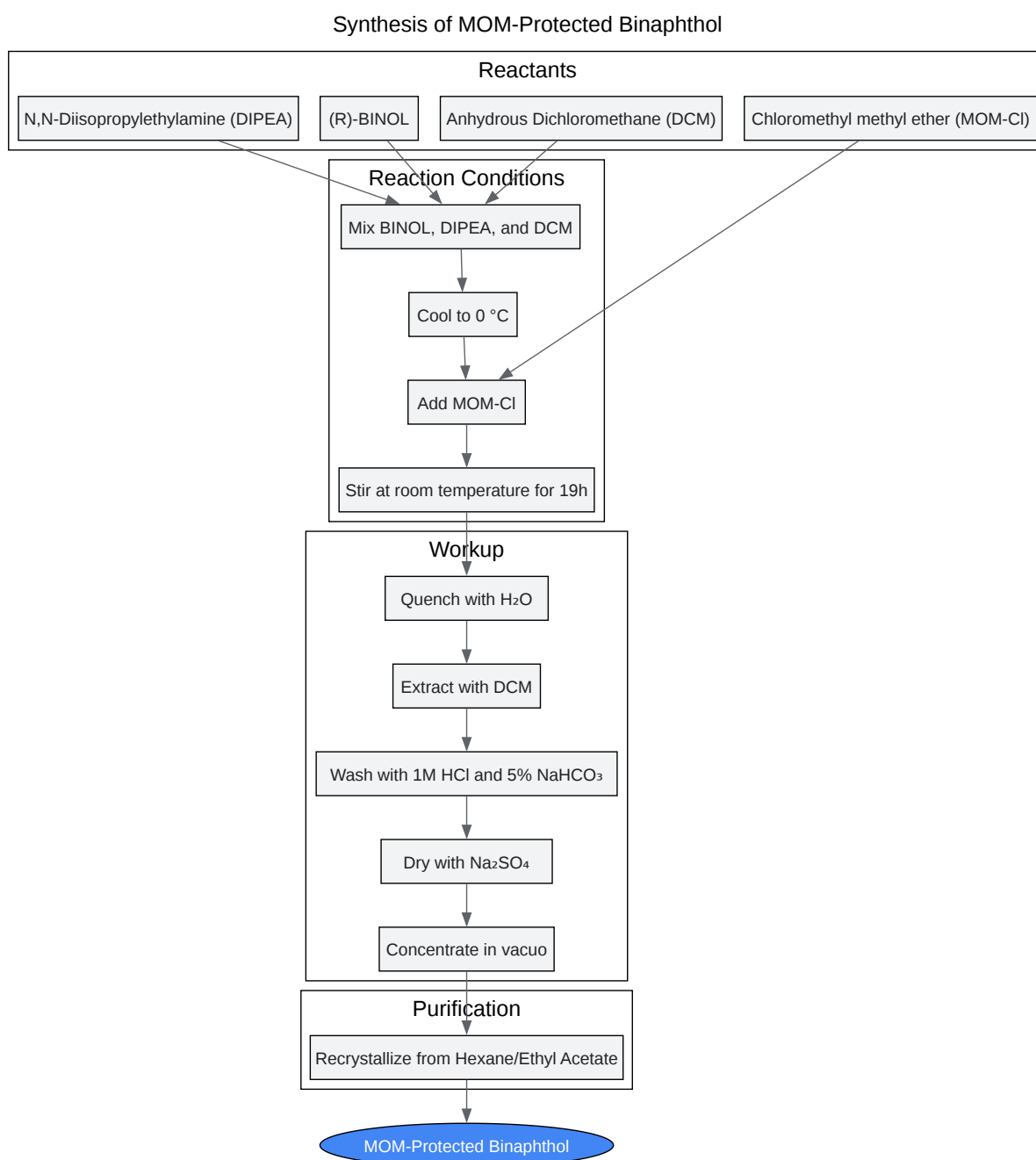
Infrared (IR) Spectroscopy:

An experimental IR spectrum for MOM-protected binaphthol is not widely published. However, the expected characteristic peaks would include:

- C-H stretching (aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C-H stretching (aliphatic, from MOM group): $\sim 2950\text{-}2850\text{ cm}^{-1}$
- C=C stretching (aromatic): ~ 1600 and 1500 cm^{-1}
- C-O stretching (ether, from MOM group and aryl ether): A strong, broad band in the region of $\sim 1250\text{-}1000\text{ cm}^{-1}$

Visualizations

Experimental Workflow for the Synthesis of MOM-Protected Binaphthol



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Caption: Workflow for the synthesis of MOM-protected binaphthol.

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